N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid
Description
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid (CAS: 860295-23-4) is a naturally occurring caffeoyl conjugate identified in the polyphenolic fraction of cocoa (Theobroma cacao L.) . Structurally, it comprises a dihydroxycinnamoyl moiety linked via an amide bond to L-glutamic acid. Its IUPAC name is (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]pentanedioic acid, with a molecular formula of C₁₄H₁₅NO₇ and a molecular weight of 309.27 g/mol .
This compound exhibits significant antioxidant activity due to its catechol (3',4'-dihydroxy) group, which scavenges free radicals and modulates cellular redox balance . It also regulates enzymatic activity, inflammatory responses, and signal transduction pathways, making it relevant in pharmacological and food science research .
Properties
IUPAC Name |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c16-10-4-1-8(7-11(10)17)2-5-12(18)15-9(14(21)22)3-6-13(19)20/h1-2,4-5,7,9,16-17H,3,6H2,(H,15,18)(H,19,20)(H,21,22)/b5-2+/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCRWIWEDONYKC-MAHOQKISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC(CCC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)N[C@@H](CCC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345640 | |
| Record name | N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860295-23-4 | |
| Record name | N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860295234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3',4'-Dihydroxy-(E)-cinnamoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3',4'-DIHYDROXY-(E)-CINNAMOYL)-L-GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4KY6D28SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid typically involves the reaction of L-glutamic acid with 3,4-dihydroxycinnamic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow synthesis could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides can be used in the presence of a base such as pyridine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antioxidant Activity
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid has demonstrated significant antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.
Anti-inflammatory Properties
Research indicates that this compound can inhibit the production of inflammatory mediators. This action suggests potential applications in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. It disrupts cellular processes in these microorganisms, making it a candidate for developing new antimicrobial agents.
Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound. Its ability to protect neuronal cells from oxidative damage suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Food Industry
Due to its antioxidant properties, this compound is being investigated for use in food preservation. It can help extend the shelf life of products by preventing oxidative degradation.
Cosmetic Industry
The compound's antioxidant and anti-inflammatory properties make it suitable for incorporation into skincare products. It can help protect the skin from oxidative stress and reduce inflammation associated with skin conditions.
Case Study 1: Neuroprotection
A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, highlighting its potential for therapeutic applications in neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
In another research study, the antimicrobial efficacy of the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential use as a natural preservative or therapeutic agent.
Mechanism of Action
The beneficial effects of N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid are believed to involve:
Scavenging Free Radicals: The compound can neutralize free radicals, reducing oxidative stress.
Inhibiting Inflammatory Mediators: It can inhibit the production of inflammatory mediators, contributing to its anti-inflammatory actions.
Antimicrobial Activity: The compound hinders the growth of specific bacteria, fungi, and viruses by disrupting their cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the N-Phenylpropenoyl Amino Acid Family
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid belongs to the N-phenylpropenoyl amino acid class, which includes derivatives of cinnamic, coumaric, caffeic, and ferulic acids conjugated to amino acids like aspartic acid, tyrosine, or glutamic acid. Key analogues include:
Key Structural Differences :
- Amino Acid Backbone: Substitution of glutamic acid (5-carbon dicarboxylic acid) with aspartic acid (4-carbon), tyrosine (phenolic group), or anthranilic acid (aromatic amine) alters solubility, charge distribution, and biological interactions. For example, tyrosine-containing analogues (clovamide) undergo oxidative coupling reactions due to their phenolic side chain .
- Cinnamoyl Substituents : The number and position of hydroxyl groups (e.g., 3',4'-dihydroxy vs. 4'-hydroxy) dictate antioxidant capacity. Compounds with catechol groups exhibit higher radical-scavenging activity .
Functional Comparison
Antioxidant Activity :
- This compound: Demonstrates strong antiradical activity in cocoa polyphenols, comparable to avenanthramides in oats .
- Clovamide : Higher antioxidant capacity than deoxyclovamide due to the additional 3'-hydroxyl group .
- Avenanthramides : Exhibit superior ferric-reducing power (FRAP) and DPPH radical scavenging, with EC₅₀ values lower than ascorbic acid in some cases .
Sensory and Biochemical Roles :
- Astringency: N-Phenylpropenoyl amino acids are key astringency contributors in cocoa. Human recognition thresholds for these compounds range from 26–220 μmol/L, with glutamic acid derivatives showing milder astringency than tyrosine analogues .
- Enzymatic Modulation : Glutamic acid derivatives interact with cellular receptors and transporters, influencing metabolic pathways (e.g., redox balance, inflammation) more effectively than aspartic acid analogues .
Stability :
- All E-configured N-phenylpropenoyl amino acids are light-sensitive, isomerizing to Z-forms under UV exposure, which may reduce bioactivity .
Biological Activity
N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid (often referred to as DHC-L-Glu) is a compound derived from glutamic acid and 3,4-dihydroxycinnamic acid. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of DHC-L-Glu, supported by data tables, research findings, and case studies.
Chemical Structure
DHC-L-Glu has the following molecular formula: C₁₄H₁₅NO₄. Its structure features a cinnamic acid moiety conjugated to an L-glutamic acid backbone, which is crucial for its biological activity.
The biological effects of DHC-L-Glu can be attributed to several mechanisms:
- Scavenging Free Radicals : DHC-L-Glu exhibits antioxidant activity by neutralizing free radicals, thereby reducing oxidative stress in cells.
- Inhibition of Inflammatory Mediators : The compound can inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Antimicrobial Activity : DHC-L-Glu has demonstrated efficacy against various bacteria and fungi by disrupting their cellular processes.
Antioxidant Activity
Research indicates that DHC-L-Glu significantly enhances the levels of reduced glutathione (GSH), a key antioxidant in the body. A study showed that consumption of an avenanthramide-enriched mixture led to a 21% increase in plasma GSH levels within 15 minutes .
Anti-inflammatory Effects
DHC-L-Glu has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in endothelial cells. This inhibition correlates with a decrease in monocyte adhesion to endothelial cells, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Properties
DHC-L-Glu exhibits antimicrobial activity against various pathogens. For instance, it has been tested against specific strains of bacteria and fungi, showing significant inhibitory effects. The compound's mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways essential for microbial survival.
Study on Absorption and Metabolism
A clinical study investigated the absorption of N-phenylpropenoyl-L-amino acids, including DHC-L-Glu, in healthy volunteers. Results indicated that DHC-L-Glu was effectively absorbed and metabolized, with significant amounts excreted in urine as metabolites .
Antimicrobial Efficacy
In vitro studies have demonstrated that DHC-L-Glu possesses a broad spectrum of antimicrobial activity. For example, it was effective against both Gram-positive and Gram-negative bacteria at varying concentrations, with IC50 values indicating potent activity .
Summary of Biological Activities
Pharmacokinetics Overview
| Parameter | Value |
|---|---|
| Molecular Weight | 245.28 g/mol |
| Bioavailability | High (specific studies) |
| Metabolites in Urine | Various conjugates detected |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying N-[3',4'-dihydroxy-(E)-cinnamoyl]-L-glutamic acid in plant matrices like cocoa?
- Methodology : Use LC-MS/MS coupled with 1D/2D-NMR and UV-vis spectroscopy for structural confirmation. Polarimetry can determine enantiomeric purity, while taste dilution analysis (TDA) assesses sensory thresholds (e.g., astringency thresholds in water: 26–220 µmol/L). For quantification, Capillary Zone Electrophoresis (CZE) is effective for high-throughput analysis of cocoa beans and shells, particularly for distinguishing between isomers like (E)- and (Z)-configurations .
Q. How should researchers validate HPLC methods for quantifying this compound and its analogs?
- Methodology : Validate parameters per ICH guidelines:
- Selectivity : Resolve peaks from co-eluting impurities (e.g., folic acid derivatives) using optimized mobile phases (e.g., phosphate buffer with organic modifiers).
- Linearity : Establish over 80–120% of the target concentration (R² ≥ 0.999).
- Precision : Assess intra-day/inter-day variability (RSD < 2%).
- Robustness : Test pH (±0.2), column temperature (±5°C), and flow rate (±10%) variations .
Q. What precautions are necessary during sample preparation to prevent artifact formation?
- Methodology : Conduct all extraction and analysis steps in the absence of light to prevent (E)-to-(Z) isomerization. Use amber glassware, minimize exposure to UV light, and stabilize samples with antioxidants (e.g., 0.1% ascorbic acid) in extraction buffers .
Advanced Research Questions
Q. How can stereochemical purity of this compound be ensured during synthesis?
- Methodology : Employ enantiopure L-glutamic acid as a starting material (CAS 56-86-0) and use chiral auxiliaries or asymmetric catalysis to preserve stereochemistry. Monitor reactions via circular dichroism (CD) spectroscopy and confirm final product configuration using polarimetry .
Q. What strategies resolve contradictions in quantification data between LC-MS/MS and CZE?
- Methodology : Cross-validate using orthogonal techniques:
- LC-MS/MS : Optimize ionization parameters (e.g., ESI+ with 0.1% formic acid) to enhance sensitivity.
- CZE : Adjust buffer pH (e.g., 8.5–9.0) to improve resolution of charged analytes.
- Use isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects .
Q. How can radiolabeled analogs of this compound be synthesized for pharmacokinetic studies?
- Methodology : Introduce isotopes (e.g., ¹⁸F) via prosthetic groups like 2-fluoropropionyl chloride. Purify using semi-preparative HPLC (C18 column, acetonitrile/water gradient) and validate radiochemical purity (>95%) via radio-TLC. Assess in vivo stability in rodent models using PET imaging .
Q. What bioassay designs are suitable for evaluating its biological activity (e.g., antimicrobial or neuroprotective effects)?
- Methodology :
- Antimicrobial : Use urinary tract pathogen models (e.g., E. coli CFT073) with hippuric acid as a positive control. Measure minimum inhibitory concentration (MIC) via broth microdilution .
- Neuroprotection : Employ neuronal cell lines (e.g., SH-SY5Y) under oxidative stress (H₂O₂ exposure). Quantify viability via MTT assay and ROS levels using DCFH-DA .
Q. How can its stability be optimized in aqueous solutions for long-term experimental use?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
